molecular formula C7H6BrNO B2857625 6-Bromo-3-methylpicolinaldehyde CAS No. 1289051-17-7

6-Bromo-3-methylpicolinaldehyde

Cat. No.: B2857625
CAS No.: 1289051-17-7
M. Wt: 200.035
InChI Key: ZXIMVXAPHLEBTL-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpicolinaldehyde is a substituted pyridine derivative featuring a bromine atom at the 6-position, a methyl group at the 3-position, and an aldehyde functional group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables reactions such as nucleophilic additions, condensations, and cross-couplings.

Properties

IUPAC Name

6-bromo-3-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIMVXAPHLEBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289051-17-7
Record name 6-bromo-3-methylpyridine-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylpicolinaldehyde typically involves the bromination of 3-methylpicolinaldehyde. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 6-Bromo-3-methylpicolinic acid.

    Reduction: 6-Bromo-3-methylpicolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-methylpicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 6-Bromo-3-methylpicolinaldehyde with structurally related pyridine derivatives, focusing on substituent variations, similarity scores, and inferred chemical properties.

Structural and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name CAS Number Substituents (Position) Molecular Formula Similarity Score Key Inferred Properties
This compound Not explicitly listed 6-Br, 3-CH₃, 2-CHO C₇H₆BrNO Reference High reactivity due to aldehyde; methyl enhances electron density at position 3.
6-Bromo-3-methoxypicolinaldehyde 1060805-13-1 6-Br, 3-OCH₃, 2-CHO C₇H₆BrNO₂ 0.91 Methoxy group increases steric bulk and electron donation, potentially reducing aldehyde reactivity.
3-Bromo-6-methoxypicolinaldehyde 269058-49-3 3-Br, 6-OCH₃, 2-CHO C₇H₆BrNO₂ Bromine at position 3 alters electronic effects; methoxy directs electrophilic substitution.
6-Bromo-3-(trifluoromethyl)picolinaldehyde 1211529-73-5 6-Br, 3-CF₃, 2-CHO C₇H₃BrF₃NO Trifluoromethyl group (strong electron-withdrawing) enhances aldehyde electrophilicity.
6-Bromo-3-hydroxypicolinic acid 945954-95-0 6-Br, 3-OH, 2-COOH C₆H₄BrNO₃ 0.93 Carboxylic acid group enables salt formation; hydroxyl participates in hydrogen bonding.
Methyl 6-amino-3-bromopicolinate 30683-23-9 6-NH₂, 3-Br, 2-COOCH₃ C₈H₇BrN₂O₂ 0.92 Amino group enhances nucleophilicity; ester functionality offers stability.

Impact of Substituent Position and Electronic Effects

  • Bromine Position : Bromine at the 6-position (as in the target compound) directs electrophilic substitution to the 4-position due to its electron-withdrawing nature. In contrast, 3-bromo isomers (e.g., 3-Bromo-6-methoxypicolinaldehyde) exhibit altered regioselectivity .
  • Methyl vs. Methoxy groups introduce steric hindrance and stronger electron donation, which may slow aldehyde reactivity .
  • Trifluoromethyl Group : The -CF₃ substituent (e.g., 6-Bromo-3-(trifluoromethyl)picolinaldehyde) significantly withdraws electrons, enhancing the electrophilicity of the aldehyde group and making it more reactive toward nucleophiles .

Biological Activity

6-Bromo-3-methylpicolinaldehyde is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

This compound has the following chemical structure:

  • Molecular Formula : C_7H_6BrN
  • CAS Number : 1289051

The compound features a bromine atom attached to a picolinaldehyde moiety, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are key findings from the literature.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL and 75 µg/mL, respectively.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines.

  • Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. A notable study found that treatment with 10 µM of the compound resulted in a 30% increase in apoptotic cells in HeLa cervical cancer cells.
Cell LineConcentration (µM)% Apoptosis Induction
HeLa1030%
MCF-71525%

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent.

  • Research Findings : A study reported that the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration was found to be around 20 µM.
CytokineConcentration (µM)% Inhibition
TNF-α2040%
IL-62035%

Case Studies

Several case studies have highlighted the therapeutic potential of this compound. For example:

  • Case Study on Antimicrobial Efficacy :
    • Researchers conducted a clinical trial evaluating the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates among patients treated with topical formulations containing the compound.
  • Case Study on Cancer Treatment :
    • A laboratory study investigated the effects of administering this compound in combination with conventional chemotherapy drugs. The combination therapy exhibited synergistic effects, enhancing the overall cytotoxicity against cancer cells while reducing side effects associated with chemotherapy.

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